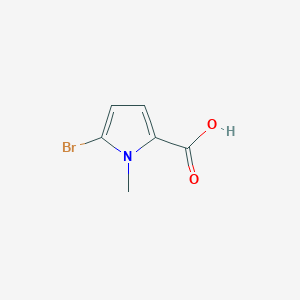

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Overview

Description

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and polymerases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling by modulating the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In in vitro studies, it has been observed that this compound remains stable under specific conditions, but may degrade when exposed to light or extreme pH . Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant cellular damage and organ toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the nucleus or mitochondria, where it exerts its effects . The distribution of this compound can also be influenced by its chemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it influences cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrole derivatives depending on the nucleophile used.

Oxidation Reactions: Products include oxidized pyrrole derivatives such as pyrrole-2,5-dicarboxylic acid.

Reduction Reactions: Products include reduced derivatives such as 5-bromo-1-methyl-1H-pyrrole-2-methanol.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity. It can be modified to create derivatives with enhanced therapeutic properties.

Biological Studies: Researchers use this compound to study the biological activity of pyrrole derivatives and their interactions with biological targets.

Material Science: It is used in the synthesis of functional materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.

5-Bromo-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the nitrogen atom, which can affect its solubility and reactivity.

5-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group is positioned differently, leading to variations in chemical behavior and applications.

Uniqueness

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.

- Molecular Formula : C₆H₆BrNO₂

- Molecular Weight : 204.021 g/mol

- Physical State : Solid

- Density : 1.7 g/cm³

- Boiling Point : Approximately 332.8 °C at 760 mmHg

The biological effects of this compound are largely attributed to its ability to interact with various enzymes and proteins. The bromine atom and carboxylic acid group enhance its binding affinity, allowing it to modulate the activity of key biomolecules:

- Enzyme Interaction : It has been shown to interact with kinases and polymerases, influencing their catalytic functions.

- Cell Signaling : The compound affects cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated activity against various pathogens, including:

- Gram-positive Bacteria : The compound has been effective against methicillin-resistant Staphylococcus epidermidis (MRSE) and Staphylococcus aureus (MSSA), with minimum inhibitory concentrations (MIC) reported as low as 0.125 μg/mL for MSSA .

| Pathogen | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. epidermidis | 8 |

| Methicillin-susceptible S. aureus | 0.125 |

| Methicillin-resistant S. aureus | 0.13–0.255 |

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary results suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

-

Study on Hepatitis B Virus (HBV) Inhibition :

- Research involving pyrrole-scaffold compounds, including derivatives similar to this compound, demonstrated their potential as capsid assembly modulators for HBV. Molecular dynamics simulations indicated strong binding interactions with HBV core proteins, suggesting a pathway for therapeutic development against viral infections .

- Antituberculosis Activity :

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

- Organic Synthesis : It is utilized to construct complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry : Researchers are exploring its derivatives for enhanced therapeutic properties, particularly in developing new antibiotics and anticancer agents.

Properties

IUPAC Name |

5-bromo-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-4(6(9)10)2-3-5(8)7/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYXJNNPHVMPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615580 | |

| Record name | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865186-82-9 | |

| Record name | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.